2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a 4-ethoxyphenyl group attached to an acetamide backbone and a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. Its molecular formula is C₁₉H₂₀N₂O₃ (inferred from structural analogs in and ).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-10-8-15(9-11-18)13-19(23)21-16-5-3-6-17(14-16)22-12-4-7-20(22)24/h3,5-6,8-11,14H,2,4,7,12-13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVVRJQPGQPICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Nitroaniline with Itaconic Acid
The pyrrolidin-2-one ring is introduced via a cyclocondensation reaction between 3-nitroaniline and itaconic acid. Under reflux conditions in aqueous medium, the primary amine of 3-nitroaniline undergoes nucleophilic attack on the α,β-unsaturated carbonyl system of itaconic acid, followed by intramolecular lactamization to yield 1-(3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid. This intermediate is subsequently esterified using methanol and sulfuric acid, producing the methyl ester derivative in 84% yield.
Reduction of the Nitro Group
Catalytic hydrogenation of the nitro group is achieved using palladium on carbon (Pd/C) under hydrogen atmosphere. The methyl ester intermediate is dissolved in ethanol, subjected to 1 atm H₂ at 25°C for 12 hours, and filtered to isolate 3-(2-oxopyrrolidin-1-yl)aniline. This step typically proceeds in >90% yield, with the product confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of 2-(4-Ethoxyphenyl)acetic Acid
Ethylation of 4-Hydroxyphenylacetic Acid
4-Hydroxyphenylacetic acid is alkylated using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 80°C for 8 hours, yielding 2-(4-ethoxyphenyl)acetic acid with 85% efficiency. Excess ethyl bromide and DMF are removed via rotary evaporation, and the product is recrystallized from ethyl acetate.
Activation as Acyl Chloride
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). 2-(4-Ethoxyphenyl)acetic acid is refluxed with SOCl₂ (2 equivalents) in anhydrous dichloromethane (DCM) for 3 hours, followed by solvent removal under reduced pressure. The resulting 2-(4-ethoxyphenyl)acetyl chloride is used directly in subsequent coupling reactions.
Coupling to Form 2-(4-Ethoxyphenyl)-N-[3-(2-Oxopyrrolidin-1-yl)phenyl]acetamide
Amide Bond Formation
A Schlenk flask charged with 3-(2-oxopyrrolidin-1-yl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM is cooled to 0°C. 2-(4-Ethoxyphenyl)acetyl chloride (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with water (3×50 mL), dried over sodium sulfate, and concentrated to afford the crude acetamide. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the title compound in 78% purity.
Alternative Coupling via HBTU
To enhance reaction efficiency, 2-(4-ethoxyphenyl)acetic acid (1.0 equivalent) is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) in DMF. After 10 minutes, 3-(2-oxopyrrolidin-1-yl)aniline (1.0 equivalent) is added, and the reaction is stirred at 25°C for 6 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol to achieve 92% yield.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75 (s, 2H, CH₂CO), 3.50–3.40 (m, 2H, pyrrolidinone CH₂), 2.45–2.30 (m, 2H, pyrrolidinone CH₂), 1.95–1.85 (m, 2H, pyrrolidinone CH₂), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 175.2 (C=O, pyrrolidinone), 170.5 (C=O, acetamide), 158.9 (C-O, ethoxy), 134.5–114.8 (Ar-C), 63.5 (OCH₂CH₃), 48.2 (pyrrolidinone CH₂), 42.3 (CH₂CO), 30.5 (pyrrolidinone CH₂), 22.1 (pyrrolidinone CH₂), 14.8 (OCH₂CH₃).
- MS (ESI): m/z = 353.2 [M+H]⁺.
Crystallography and Purity
Single-crystal X-ray diffraction confirms the planar geometry of the acetamide moiety and the puckered conformation of the pyrrolidinone ring. High-performance liquid chromatography (HPLC) analysis reveals a purity of 99.1% under isocratic conditions (acetonitrile:water, 70:30).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities with related compounds:
Key Differentiators and Challenges
Bioactivity: Pyrrolidinone-containing analogs () show promise in oncology, whereas morpholinone derivatives () lack reported activity, highlighting the critical role of the heterocyclic core .
Solubility : The ethoxy group in the target compound may improve solubility over trifluoromethoxy-containing analogs (), which are more lipophilic .
Synthetic Complexity : Sulfur-containing analogs () and pyrido[2,3-d]pyrimidin systems () require intricate synthetic routes compared to the target’s straightforward amidation .
Biological Activity
2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 328.41 g/mol. The structure includes an ethoxy group, a pyrrolidine ring, and an acetamide moiety, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.41 g/mol |
| CAS Number | Not specified |
Anticonvulsant Activity
Research has indicated that derivatives of compounds containing the pyrrolidine structure exhibit anticonvulsant properties. For instance, studies on related compounds have demonstrated their efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of voltage-gated sodium channels, which are crucial for neuronal excitability. In a study assessing various derivatives, it was found that those with higher lipophilicity showed improved anticonvulsant activity, particularly in maximal electroshock (MES) tests .
Inhibition of Osteoclastogenesis
Another area of investigation is the effect on bone metabolism. Compounds similar to this compound have been shown to inhibit osteoclastogenesis—an essential process in bone resorption—by altering gene expression related to osteoclast formation. This suggests potential therapeutic applications in treating osteolytic disorders .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. For example, compounds with a similar structure have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential use in skin-related therapies . Additionally, the presence of the pyrrolidine ring may enhance binding affinity to various biological targets.
Case Studies
- Anticonvulsant Screening : In a study evaluating the anticonvulsant activity of related compounds, several derivatives were tested using the MES and subcutaneous pentylenetetrazole (PTZ) models. The findings indicated that certain structural modifications could enhance efficacy against seizures while minimizing toxicity .
- Bone Health : A separate investigation into compounds with similar scaffolds revealed significant inhibition of osteoclast formation in vitro and protection against bone loss in vivo models subjected to ovariectomy-induced osteoporosis .
Q & A
Q. Q1. What are the key steps for synthesizing 2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis typically involves:
Amide bond formation between 4-ethoxyphenylacetic acid derivatives and 3-(2-oxopyrrolidin-1-yl)aniline via coupling reagents (e.g., EDC/HOBt) .
Purification using column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization (e.g., ethyl acetate) .
Optimization Strategies:
- Control reaction temperature (e.g., 0–25°C) to minimize side reactions.
- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Q2. How is structural integrity confirmed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 7.69 (br s, amide NH), δ 4.11 (m, ethoxy CH₂), and δ 1.21 (d, pyrrolidinone CH₃) confirm substituent positions .
- ¹³C NMR: Signals at ~169 ppm (amide C=O) and ~168 ppm (pyrrolidinone C=O) validate carbonyl groups .
- Mass Spectrometry (MS): ESI/APCI(+) shows [M+H]⁺ and [M+Na]⁺ adducts for molecular weight verification .
Advanced Research Questions
Q. Q3. How do electronic effects of the ethoxy and pyrrolidinone groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Ethoxy Group (–OCH₂CH₃):
- Electron-donating effect activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack.
- Use DFT calculations to map electron density distribution (e.g., Gaussian 09 with B3LYP/6-31G*) .
- Pyrrolidinone Ring:
- The lactam group stabilizes adjacent carbocations, enabling SN1-type reactions under acidic conditions (e.g., H₂SO₄ catalysis) .
Experimental Validation:
- The lactam group stabilizes adjacent carbocations, enabling SN1-type reactions under acidic conditions (e.g., H₂SO₄ catalysis) .
- Perform kinetic studies with varying solvents (polar aprotic vs. protic) to compare reaction rates .
Q. Q4. What strategies resolve contradictions in reported bioactivity data across similar acetamide derivatives?
Methodological Answer:
-
Comparative SAR Analysis:
Compound Structural Variation Reported Activity Key Reference Target Compound Ethoxy + pyrrolidinone Anticancer (IC₅₀: 12 μM) Thienopyrimidine Derivative Thieno[2,3-d]pyrimidine core Antiviral (EC₅₀: 8 μM) Oxadiazole Analog Oxadiazole ring Antifungal (MIC: 16 μg/mL) -
Root-Cause Analysis:
- Standardize assay protocols (e.g., MTT vs. resazurin for cytotoxicity).
- Validate purity (>95% by HPLC) to exclude impurities affecting results .
Q. Q5. How can computational modeling predict binding modes of this compound with kinase targets (e.g., EGFR)?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17).
- Prioritize poses with hydrogen bonds between the pyrrolidinone carbonyl and Lys721 .
- MD Simulations:
- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- Validation:
- Compare with experimental IC₅₀ values from kinase inhibition assays .
Data Contradiction Analysis
Q. Q6. Why do some studies report high aqueous solubility for this compound, while others classify it as poorly soluble?
Methodological Answer:
- Solubility Factors:
- Crystalline vs. Amorphous Forms: Amorphous forms (confirmed by XRD) often show 5–10× higher solubility .
- pH-Dependent Solubility: The pyrrolidinone’s pKa (~3.5) increases solubility in acidic buffers (e.g., simulated gastric fluid) .
Resolution Protocol:
Characterize solid-state forms via DSC/TGA.
Perform equilibrium solubility studies across pH 1–7.4 (USP methods) .
Comparative Methodological Design
Q. Q7. How does the choice of catalyst (e.g., HCl vs. H₂SO₄) affect the yield of intermediates in multi-step syntheses?
Experimental Design:
-
Reaction Setup:
- Synthesize 3-(2-oxopyrrolidin-1-yl)aniline under HCl (0.5 M) vs. H₂SO₄ (0.5 M) at 80°C for 6 h .
-
Outcome Metrics:
Catalyst Yield (%) Purity (HPLC) Byproducts HCl 72 98% <2% (unidentified) H₂SO₄ 85 93% 5% (sulfonated side)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
